(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid
Overview
Description
®-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is a chiral compound derived from serine. It is primarily used as a chiral synthon in the asymmetric synthesis of various nitrogen-containing targets. This compound is notable for its role in organic synthesis, particularly in the preparation of enantiomerically pure compounds.
Mechanism of Action
Target of Action
Similar compounds, such as n-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives, have been shown to exhibit antibacterial activities against various bacterial strains .
Mode of Action
A related compound, n-tert-butoxycarbonyl-thiazolidine carboxylic acid, has been proposed to act through a mechanism of dynamic kinetic resolution involving a nucleophilic substitution reaction through intramolecular hydrogen bonding . This mechanism could potentially be applied to the organic syntheses of particular enantiomers .
Biochemical Pathways
The benzyloxycarbonyl group is a well-known amino protecting group in peptide synthesis and organic chemistry , suggesting that this compound may play a role in these biochemical pathways.
Pharmacokinetics
It has been shown that small-molecule-based anion transporters can significantly increase the permeability of carboxylic acid-containing drugs across lipid bilayers of model vesicles . This could potentially enhance the bioavailability of such compounds.
Result of Action
Similar compounds, such as n-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives, have been shown to exhibit better antibacterial activities against various bacterial strains than related compounds .
Action Environment
It has been shown that small-molecule-based anion transporters can significantly increase the permeability of carboxylic acid-containing drugs across lipid bilayers of model vesicles . This suggests that the lipid environment could potentially influence the action and efficacy of such compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid typically involves the protection of the amino group of serine followed by cyclization. One common method includes the use of benzyl chloroformate to protect the amino group, followed by cyclization with formaldehyde under acidic conditions to form the oxazolidine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar protection and cyclization steps on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The benzyloxycarbonyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, which are useful intermediates in organic synthesis .
Scientific Research Applications
®-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(Benzyloxycarbonyl)-2-piperidinecarboxylic acid
- tert-Butyloxycarbonyl (BOC) protected amino acids
- Oxazole derivatives
Uniqueness
®-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is unique due to its specific chiral configuration and the presence of both an oxazolidine ring and a benzyloxycarbonyl group. This combination makes it particularly useful in asymmetric synthesis, providing a high degree of stereocontrol .
Properties
IUPAC Name |
(4R)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRRGBIMHQARMF-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215069 | |
Record name | (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701215069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97534-84-4 | |
Record name | (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97534-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701215069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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